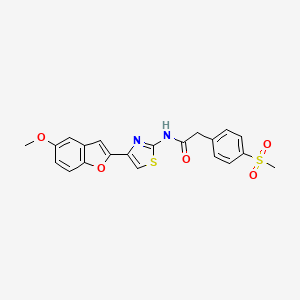

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

This compound is a thiazole-linked acetamide derivative featuring a 5-methoxybenzofuran-2-yl substituent on the thiazole ring and a 4-(methylsulfonyl)phenyl group on the acetamide backbone. The methylsulfonyl group is notable for enhancing solubility and metabolic stability, while the benzofuran-thiazole scaffold may contribute to binding affinity in enzyme inhibition .

Properties

IUPAC Name |

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S2/c1-27-15-5-8-18-14(10-15)11-19(28-18)17-12-29-21(22-17)23-20(24)9-13-3-6-16(7-4-13)30(2,25)26/h3-8,10-12H,9H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXRENZYNRQNNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a methoxybenzofuran moiety, and a methylsulfonyl phenyl group. Its molecular formula is C20H16N2O3S, with a molecular weight of 364.4 g/mol. The unique combination of these functional groups is believed to contribute to its diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzofuran moieties exhibit significant antibacterial properties. In studies involving derivatives of thiazol-2-yl compounds, several demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : A series of thiazole derivatives were synthesized and tested for their antibacterial efficacy. Compounds with specific substitutions (e.g., 4-tert-butyl and 4-isopropyl) showed enhanced activity against various bacterial strains, including E. coli and MRSA .

| Compound | Antibacterial Activity | Target Strains |

|---|---|---|

| 7g | High (85.76% - 97.76% inhibition) | MRSA, E. coli, K. pneumoniae, P. aeruginosa |

| 6f | Moderate | Various strains |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound's mechanism involves targeting key pathways associated with cell proliferation and apoptosis.

- Mechanism of Action : It primarily interacts with extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), influencing pathways related to cell growth and differentiation .

- Case Study : In vitro assays demonstrated that certain derivatives led to significant inhibition of cell proliferation in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The use of MTT assays showed a dose-dependent response with notable apoptosis induction .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 10 | Apoptosis via ERK pathway |

| C6 | 15 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation.

- Selectivity Studies : Compounds derived from this class have shown high selectivity towards COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). For example, selectivity index values for some derivatives ranged from 31 to 132 .

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| 7g | 0.10 | 132 |

| 7h | 0.13 | 31 |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide exhibit significant anticancer properties.

Mechanism of Action :

- These compounds are believed to inhibit tubulin polymerization, which is crucial for cancer cell division.

- Binding to the colchicine-binding site on tubulin leads to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells.

Key Findings :

- In vitro studies have shown that related thiazole derivatives effectively inhibit both parental and multidrug-resistant cancer cell lines.

- Animal models demonstrated significant tumor growth inhibition without neurotoxicity when treated with these compounds.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied, revealing effectiveness against various bacterial strains.

Research Insights :

- Compounds featuring thiazole rings have shown potent activity against both Gram-positive and Gram-negative bacteria.

- The efficacy of these compounds is enhanced when used in combination with cell-penetrating peptides, indicating a promising strategy for developing hybrid antimicrobials.

Anti-inflammatory Properties

In addition to anticancer and antimicrobial effects, this compound may also possess anti-inflammatory properties.

Evidence :

- Related compounds have been shown to reduce inflammatory markers in various in vitro models, suggesting potential therapeutic applications in inflammatory diseases.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | Induces apoptosis in cancer cells; effective against MDR |

| Antimicrobial | Disruption of bacterial cell function | Potent against multiple bacterial strains |

| Anti-inflammatory | Reduction of inflammatory markers | Potential therapeutic applications in inflammation |

Case Study on Anticancer Efficacy

A study evaluated the anticancer effects of this compound against various human cancer cell lines. The compound demonstrated significant cytotoxicity at concentrations above 10 µM, particularly effective against breast cancer cell lines.

Case Study on Antimicrobial Efficacy

Another study assessed the antimicrobial activity of thiazole derivatives against multidrug-resistant pathogens. The compound exhibited significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table compares the target compound with structurally related acetamide derivatives from the evidence:

Key Observations :

- Substituent Effects : The target compound’s 5-methoxybenzofuran-2-yl group distinguishes it from piperazine-containing analogs () and pyridine-linked thiazoles (). Benzofuran may enhance lipophilicity and π-π stacking in biological targets.

- Methylsulfonyl Group : This group is shared with the compound in , where it contributes to intermolecular interactions (e.g., C–H⋯O bonds) that stabilize crystal packing . This suggests the target compound may exhibit similar solid-state stability.

- Synthetic Efficiency : Yields for analogs in range from 72–86%, indicating feasible synthesis routes for thiazole-acetamide derivatives.

Pharmacological and Functional Comparisons

MMP Inhibition Potential () :

Compounds in (e.g., 13 , 15 ) were designed as MMP inhibitors, critical in inflammation and cancer. The target compound’s thiazole-acetamide scaffold is structurally analogous, but its benzofuran moiety may alter binding kinetics compared to piperazine-based derivatives. For example:

- Compound 13 : Exhibits a high yield (75%) and melting point (289–290°C), suggesting robust synthetic scalability and thermal stability.

- Compound 15: The 4-fluorophenyl group reduces molecular weight (410.51 vs.

Kinase Targeting () :

Compounds like GSK1570606A (4-fluorophenyl-thiazole-pyridine) highlight the versatility of thiazole-acetamides in targeting kinases. The target compound’s methylsulfonyl group may mimic sulfonamide-based kinase inhibitors, which often interact with ATP-binding pockets.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can yield be optimized?

- Answer : Synthesis typically involves multi-step reactions, including:

- Functionalization of the thiazole core with 5-methoxybenzofuran via nucleophilic substitution under reflux in dimethylformamide (DMF) .

- Acetamide coupling using 2-(4-(methylsulfonyl)phenyl)acetic acid with a coupling agent like EDCl/HOBt in dichloromethane .

- Purification via column chromatography with gradient elution (hexane/ethyl acetate). Yield optimization requires precise control of reaction time, temperature (~60–80°C), and stoichiometric ratios of intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Answer : Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify connectivity of the benzofuran-thiazole hybrid and acetamide side chain .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if single crystals are obtained) to resolve stereoelectronic effects and confirm bond angles .

Q. What initial biological assays are recommended to screen its pharmacological potential?

- Answer : Prioritize target-specific in vitro assays:

- Enzyme inhibition assays (e.g., cyclooxygenase-2 or kinase targets) to evaluate binding affinity (IC₅₀ values) .

- Antimicrobial susceptibility testing using microdilution methods against Gram-positive/negative bacterial strains .

- Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

- Answer : Discrepancies often arise from variations in experimental design. Mitigate by:

- Standardizing assay conditions (e.g., pH, solvent/DMSO concentration, cell passage number) .

- Validating target engagement using orthogonal methods (e.g., surface plasmon resonance for binding kinetics alongside enzymatic assays) .

- Meta-analysis of structure-activity relationships (SAR) to identify substituents (e.g., methoxy vs. methylsulfonyl groups) influencing activity .

Q. What strategies are effective for optimizing pharmacokinetic properties without compromising bioactivity?

- Answer : Employ medicinal chemistry approaches:

- LogP adjustment via substituent modification (e.g., replacing the methylsulfonyl group with a polar sulfonamide to enhance solubility) .

- Metabolic stability testing using liver microsomes to identify vulnerable sites (e.g., benzofuran oxidation) and introduce blocking groups .

- Prodrug derivatization of the acetamide moiety to improve oral bioavailability .

Q. How can computational methods enhance mechanistic understanding of its biological targets?

- Answer : Integrate multi-scale modeling:

- Molecular docking (AutoDock Vina, Schrödinger) to predict binding poses in enzyme active sites (e.g., COX-2 or EGFR kinases) .

- Molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes over time .

- QSAR modeling to correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed activity .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Answer : Key challenges include:

- Intermediate purification at large scale (replace column chromatography with recrystallization or liquid-liquid extraction) .

- Optimizing catalytic systems (e.g., switch from homogeneous to heterogeneous catalysts for easier recovery) .

- Process analytical technology (PAT) for real-time monitoring of reaction progress (e.g., in situ FTIR) .

Methodological Notes

- Controlled reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) are critical for reproducibility .

- Data validation : Cross-reference spectral data with structurally analogous compounds (e.g., methylsulfonyl-phenyl derivatives in ) .

- Ethical reporting : Disclose solvent toxicity (e.g., DMF) and propose greener alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.